molecular formula C16H14N2O3S B2800187 Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate CAS No. 515872-97-6

Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate

Cat. No. B2800187
M. Wt: 314.36
InChI Key: OOUWSELBXXNCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate” is a chemical compound with the molecular formula C16H14N2O3S and a molecular weight of 314.36 . It is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate” are defined by its molecular weight (314.36) and molecular formula (C16H14N2O3S) . More specific properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Elucidation

Research has extensively explored the synthesis and structural properties of thiophene derivatives, highlighting their potential in developing pharmacologically active compounds. For instance, a study delved into the synthesis of novel thiophene and benzothiophene derivatives, assessing their cytotoxicity against various cancer cell lines, demonstrating the utility of such compounds in anticancer research (Mohareb, Helal, Abdallah, & Shaloof, 2016). Another work focused on the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, providing insights into the molecular configuration and stabilization mechanisms through hydrogen bonding (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Antimicrobial and Anticancer Properties

Various studies have synthesized thiophene derivatives to evaluate their antimicrobial and anticancer properties. For example, the bifunctional thiophene derivatives showcased promising antimicrobial activities, suggesting their potential as novel antimicrobial agents (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011). Similarly, thiophene derivatives have been investigated for their antiproliferative effects against a range of tumor cell lines, indicating their relevance in cancer therapy research (Thomas et al., 2014).

Novel Synthetic Routes and Derivatives

Research also focuses on developing new synthetic routes for thiophene derivatives, which could lead to novel compounds with enhanced pharmacological activities. The Gewald reaction, a cornerstone in thiophene synthesis, has been optimized under various conditions to yield novel thiophene derivatives with potential biological activities. A study highlighted a four-component Gewald reaction under organocatalyzed aqueous conditions, providing an efficient method for synthesizing 2-amino-3-carboxamide derivatives of thiophene (Abaee & Cheraghi, 2013).

properties

IUPAC Name

methyl 5-benzyl-2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-21-16(20)13-10-12(9-11-5-3-2-4-6-11)22-15(13)18-14(19)7-8-17/h2-6,10H,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUWSELBXXNCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate

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